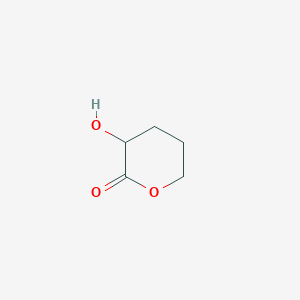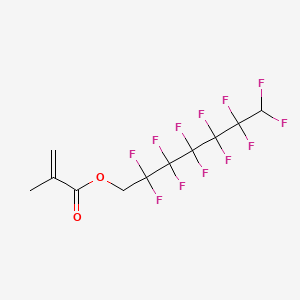
1H,1H,7H-Dodecafluoroheptyl methacrylate
Overview
Description
1H,1H,7H-Dodecafluoroheptyl methacrylate is a fluorinated methacrylate monomer known for its unique properties, including high thermal stability, low surface energy, and chemical resistance. This compound is widely used in various industrial applications, particularly in the production of specialty polymers and coatings .
Mechanism of Action
Target of Action
1H,1H,7H-Dodecafluoroheptyl methacrylate is a fluorinated acrylate monomer . Its primary targets are the molecules with which it forms polymers. These targets are typically other monomers that can undergo polymerization reactions, such as other acrylates or methacrylates.
Mode of Action
The interaction of this compound with its targets involves a process known as polymerization. During this process, the methacrylate groups on the this compound molecules react with the functional groups on the target molecules, forming long chains or networks. This results in the formation of a polymer, which has properties different from the individual monomers .
Biochemical Pathways
The polymerization of this compound can be initiated by various mechanisms, including heat, light, or the presence of a catalyst. Once initiated, the polymerization reaction can proceed via a chain-growth mechanism, where the polymer chains grow by the successive addition of monomer units .
Pharmacokinetics
For example, the presence of fluorine atoms in this compound can impart the resulting polymer with increased chemical resistance .
Result of Action
The polymerization of this compound results in the formation of a polymer with unique properties. The resulting polymer is highly hydrophobic due to the presence of fluorine atoms, and exhibits excellent chemical resistance . These properties make it useful in a variety of applications, including coatings, adhesives, and sealants .
Action Environment
The polymerization of this compound and the properties of the resulting polymer can be influenced by various environmental factors. For example, the rate of polymerization can be affected by temperature, with higher temperatures generally increasing the rate of reaction . Additionally, the presence of impurities can interfere with the polymerization process and affect the properties of the resulting polymer .
Biochemical Analysis
Biochemical Properties
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate plays a significant role in biochemical reactions, particularly in surface modification and chemical vapor deposition processes. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of highly conductive composites and hybrid fluorous monolithic columns for nano-liquid chromatography . The nature of these interactions often involves covalent bonding and surface adsorption, which enhance the stability and functionality of the modified surfaces.
Cellular Effects
The effects of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling molecules and transcription factors, leading to changes in cellular behavior and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorous nature allows it to interact with hydrophobic regions of proteins and enzymes, leading to conformational changes and altered activity . These interactions are essential for its role in surface functionalization and the synthesis of nanomaterials.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative changes in cellular behavior and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic activity. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Understanding these dosage effects is crucial for determining the compound’s safety and therapeutic potential.
Metabolic Pathways
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s fluorous nature allows it to participate in unique biochemical reactions, leading to the formation of stable intermediates and products . These interactions are essential for its role in surface functionalization and the synthesis of nanomaterials.
Transport and Distribution
Within cells and tissues, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,7H-Dodecafluoroheptyl methacrylate typically involves the esterification of methacrylic acid with 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
1H,1H,7H-Dodecafluoroheptyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide.
Major Products
Substituted Derivatives:
Scientific Research Applications
1H,1H,7H-Dodecafluoroheptyl methacrylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 1H,1H,2H,2H-Perfluorodecyl acrylate
Uniqueness
Compared to similar compounds, 1H,1H,7H-Dodecafluoroheptyl methacrylate offers a unique balance of properties, including high thermal stability, low surface energy, and excellent chemical resistance. These characteristics make it particularly suitable for applications requiring durable and long-lasting coatings .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F12O2/c1-4(2)5(24)25-3-7(14,15)9(18,19)11(22,23)10(20,21)8(16,17)6(12)13/h6H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKHMSPWWGBKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC5F10CH2OC(O)C(CH3)=CH2, C11H8F12O2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25656-09-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70177132 | |
| Record name | (6H-Perfluorohexyl)methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2261-99-6 | |
| Record name | 1,1,7-Trihydrododecafluoroheptyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2261-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002261996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6H-Perfluorohexyl)methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


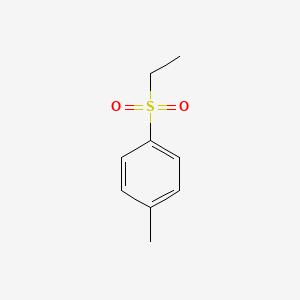

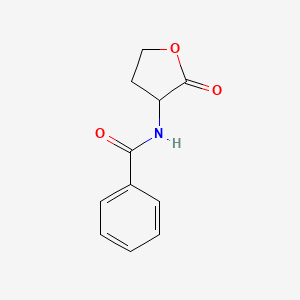
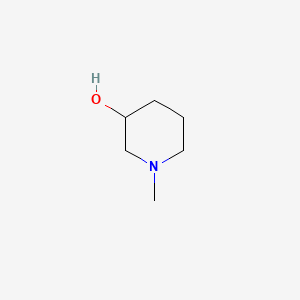
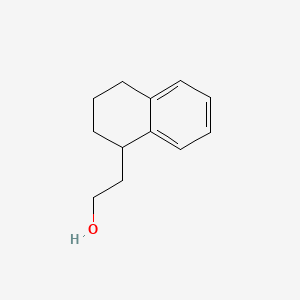
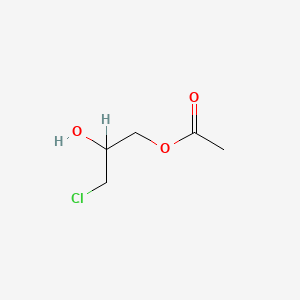
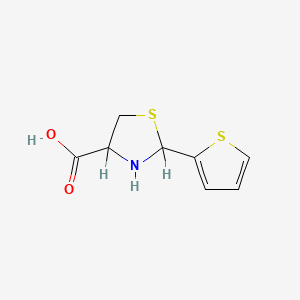
![2-[(2-Methylpropoxy)methyl]oxirane](/img/structure/B1294520.png)
![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)
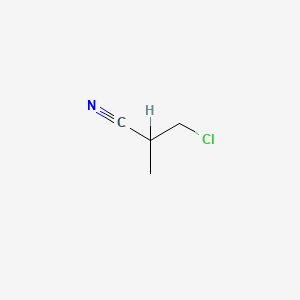
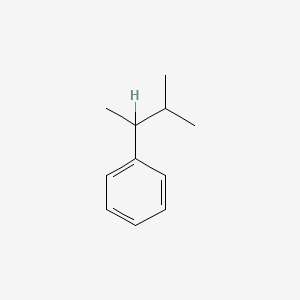
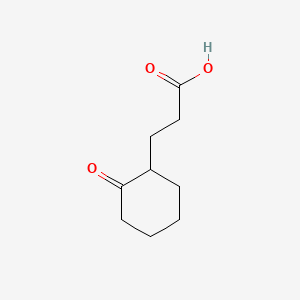
![Octahydro-1h-cyclopenta[b]pyridine](/img/structure/B1294527.png)
